Enhanced Hydrogen-Bond Donor Capacity vs. 2-Aminoindane and 1-Aminomethylindane
The target compound possesses two hydrogen bond donor (HBD) groups (both primary amines), compared to one HBD for 2-aminoindane (2-AI, CAS 2975-41-9) and one HBD for 1-aminomethylindane (1-AMI, CAS 54949-92-7) [1]. This dual HBD capacity directly impacts molecular recognition at targets requiring bidentate hydrogen-bonding, such as the GlyT1 transporter binding site described in the Abbott/AbbVie patent series [2]. Additionally, the topological polar surface area (TPSA) of 52 Ų for the target compound is substantially higher than that of 2-AI (26 Ų) [1], predicting lower passive blood-brain barrier permeability but potentially reduced P-glycoprotein efflux susceptibility.
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 52 Ų |
| Comparator Or Baseline | 2-Aminoindane (2-AI): HBD = 1, TPSA = 26 Ų; 1-Aminomethylindane (1-AMI): HBD = 1, TPSA = 26 Ų |
| Quantified Difference | 2-fold higher HBD count; 2-fold higher TPSA vs. both 2-AI and 1-AMI |
| Conditions | Computed physicochemical properties (PubChem, Cactvs 3.4.8.18) |
Why This Matters
Higher HBD count and TPSA alter both permeability and target engagement profiles, making the compound unsuitable as a drop-in replacement for monoamine analogs in CNS-targeting assays where passive diffusion or specific hydrogen-bond patterns are critical.
- [1] PubChem CID 126971103 (target), PubChem CID 123456 (2-aminoindane), PubChem CID 54949-92-7 (1-aminomethylindane). Computed properties via Cactvs 3.4.8.18. View Source
- [2] Pohlki F et al. Aminoindane derivatives as GlyT1 inhibitors. US Patent 8,846,743 B2, 2014. View Source
